Furan-3-amine hydrochloride
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Overview
Description
3-Aminofuran Hydrochloride is a chemical compound that belongs to the class of aminofurans Aminofurans are heterocyclic compounds containing a furan ring with an amino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Aminofuran Hydrochloride involves a one-pot three-component reaction. This reaction typically includes 2-ketoaldehydes, secondary amines, and terminal alkynes. The reaction proceeds well in the presence of a simple and cheap CuI catalyst in [bmim][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate) as the solvent . The resultant 3-aminofuran products are easily isolated using diethyl ether, and the CuI/[bmim][PF6] system can be reused multiple times with only a slight decrease in activity .
Industrial Production Methods: Industrial production methods for 3-Aminofuran Hydrochloride are not extensively documented. the scalable nature of the one-pot synthesis method mentioned above suggests its potential for industrial applications. The use of recyclable catalysts and solvents also aligns with green chemistry principles, making it a viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Aminofuran Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-Aminofuran Hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Aminofuran Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological activity .
Comparison with Similar Compounds
- 2-Aminofuran Hydrochloride
- 4-Aminofuran Hydrochloride
- 5-Aminofuran Hydrochloride
Comparison: 3-Aminofuran Hydrochloride is unique due to the position of the amino group on the furan ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, 3-Aminofuran Hydrochloride may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C4H6ClNO |
---|---|
Molecular Weight |
119.55 g/mol |
IUPAC Name |
furan-3-amine;hydrochloride |
InChI |
InChI=1S/C4H5NO.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H |
InChI Key |
TWYGYTJYBWFGFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1N.Cl |
Origin of Product |
United States |
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